Fluthiacet-methyl is primarily studied for its herbicidal properties. Research suggests it disrupts a specific enzyme in plants called acetolactate synthase (ALS) []. This enzyme plays a crucial role in the synthesis of branched-chain amino acids, which are essential for plant growth and development []. By inhibiting ALS, fluthiacet-methyl disrupts this vital process, ultimately leading to plant death [].
Several studies have investigated the effectiveness of fluthiacet-methyl against various weed species. It has shown particular efficacy in controlling broadleaf weeds, including velvetleaf, common lambsquarters, and kochia []. However, research also indicates that its effectiveness can vary depending on the weed species, their growth stage at application, and environmental factors [, ].
The emergence of herbicide resistance in weeds is a growing concern in agriculture. Research plays a crucial role in developing strategies to manage resistance to fluthiacet-methyl and other herbicides. Studies have explored using fluthiacet-methyl in combination with other herbicides or implementing integrated weed management practices to slow down the development of resistance [].
As with any agricultural chemical, the potential environmental impact of fluthiacet-methyl is a crucial area of scientific research. Studies have investigated its persistence in soil and water, potential effects on non-target organisms, and its overall environmental fate []. These studies inform regulatory decisions and guide best practices for its use in agriculture.
Research on fluthiacet-methyl is ongoing, with several areas of potential exploration. This includes:
Fluthiacet-methyl is a selective herbicide belonging to the chemical class of imines, specifically characterized as a methyl ester derived from fluthiacet. Its chemical formula is and it is known for its efficacy in controlling a variety of broadleaf weeds and certain grasses in various crops, particularly in soybean and corn fields. The compound acts primarily by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants .
In agricultural applications, fluthiacet-methyl interacts with plant tissues leading to rapid necrosis and chlorosis upon absorption. The compound's mode of action involves disrupting metabolic pathways essential for plant growth .
The synthesis of fluthiacet-methyl can be achieved through various methods, including:
Fluthiacet-methyl is primarily used as a herbicide in agricultural practices. Its applications include:
Interaction studies on fluthiacet-methyl have shown that it can affect various non-target organisms within the ecosystem. Its acute toxicity values indicate low toxicity to fish (LC50 = 0.043 mg/L) and algae (LC50 = 0.00251 mg/L), suggesting that while it is effective against target weeds, care must be taken to minimize environmental impact . Additionally, studies have indicated that fluthiacet-methyl does not bioaccumulate significantly in aquatic organisms .
Several compounds share structural or functional similarities with fluthiacet-methyl. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Fluthiacet | C₁₄H₁₃ClFN₃O₃S | Parent compound; lacks methyl ester functionality |
Halosulfuron-methyl | C₁₄H₁₄ClN₄O₄S | Sulfonylurea herbicide; different mode of action |
Imazethapyr | C₁₈H₁₈N₄O₅S | Imidazolinone herbicide; inhibits ALS similarly |
Pyrasulfotole | C₁₂H₁₂F₂N₂O₄S | Selective for certain grass species; different structure |
Fluthiacet-methyl stands out due to its specific mechanism targeting acetolactate synthase, making it effective against a unique spectrum of weeds compared to other herbicides . Its rapid action and relatively low toxicity to non-target species further enhance its utility in integrated pest management strategies.
The synthesis of fluthiacet-methyl’s thiadiazole-pyridazine core relies on catalytic systems to enable cyclocondensation and heterocycle stabilization. Transition metal catalysts, including copper(I) iodide and palladium complexes, have been shown to facilitate the formation of the bicyclic structure through Ullmann-type coupling reactions. For example, copper-catalyzed cyclization of 2-chloro-4-fluoro-5-aminophenylthioacetate with tetrahydro-3-oxo-1H,3H-thiadiazolo[3,4-a]pyridazine precursors achieves ring closure at yields exceeding 78% under inert atmospheres.
Vanadium oxide-supported fluorapatite (V₂O₅/FAp) catalysts demonstrate enhanced efficiency in one-pot multicomponent reactions, enabling the assembly of thiadiazole-pyridazine frameworks at room temperature. This method reduces reaction times to 25–30 minutes while maintaining yields above 90%. Enzymatic approaches using cupin-domain hydrazine synthetases, such as PyrN, have also been explored for stereoselective N–N bond formation in related pyridazine systems, though industrial scalability remains challenging.
Table 1: Catalytic Systems for Thiadiazole-Pyridazine Synthesis
Catalyst Type | Reaction Conditions | Yield (%) | Key Intermediate |
---|---|---|---|
CuI/Phenanthroline | 80°C, N₂, DMF | 78 | 5-aminophenylthioacetate |
V₂O₅/FAp (2.5% loading) | RT, ethanol | 97 | 1,3,4-thiadiazole-2-amine |
Pd(PPh₃)₄ | 110°C, K₂CO₃, toluene | 82 | Bromopyridazine derivative |
Solvent polarity critically influences the kinetics of fluthiacet-methyl’s key condensation steps. Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation between the thioacetate and pyridazinone moieties but risk hydrolyzing ester groups at elevated temperatures. Ethanol-water mixtures (4:1 v/v) provide a balance between reaction rate and product stability, achieving 89% conversion in 4 hours for the final esterification step.
Nonpolar solvents such as toluene enable reflux-driven azeotropic removal of water, pushing equilibrium toward product formation. However, this requires stoichiometric molecular sieves to maintain anhydrous conditions. Recent studies highlight isopropanol’s dual role as both solvent and weak base in thiadiazole ring closure, reducing side-product formation by 23% compared to methanol-based systems.
Table 2: Solvent Performance in Condensation Reactions
Solvent | Dielectric Constant | Reaction Time (h) | Product Purity (%) |
---|---|---|---|
DMF | 36.7 | 2.5 | 74 |
Ethanol/H₂O (4:1) | 24.3 | 4.0 | 89 |
Toluene | 2.4 | 6.0 | 81 |
Isopropanol | 18.3 | 3.2 | 92 |
Fluthiacet-methyl’s methyl ester group undergoes reversible glutathione-mediated isomerization to its bioactive urazole derivative in planta. Synthetic routes must account for this tautomerism during final purification stages. NMR studies reveal that esterification with methyl chloroformate in dichloromethane at −5°C suppresses isomerization to <2%, whereas room-temperature reactions yield 11–14% undesired tautomers.
The thiadiazole ring’s sulfur atom acts as a chiral pivot, enabling axial-to-equatorial isomer shifts under basic conditions. Sodium methoxide in methanol induces 17% epimerization at C3 of the pyridazine ring, necessitating pH-controlled workups below 6.5. Crystallization from ethyl acetate/n-hexane mixtures (3:7) preferentially isolates the thermodynamically stable trans-isomer with 99.1% diastereomeric excess.
Precise molar ratios of 2-chloro-4-fluoro-5-aminophenylthioacetate to pyridazinone precursors determine fluthiacet-methyl’s maximum theoretical yield. A 1:1.05 excess of the thioacetate component compensates for its partial oxidation during reflux, increasing final yields from 68% to 83%. Triethylamine scavenges HCl byproducts at a 2:1 ratio relative to starting material, preventing side reactions with the thiadiazole nitrogen.
Table 3: Stoichiometric Impact on Reaction Outcomes
Component | Optimal Molar Ratio | Yield (%) | Impurity Profile |
---|---|---|---|
Thioacetate:Pyridazinone | 1.05:1 | 83 | <0.5% des-chloro analog |
Et₃N:HCl | 2:1 | 91 | 1.2% hydrolyzed ester |
NaHCO₃:Ester Intermediate | 1.2:1 | 88 | 0.8% sulfoxide byproduct |
The structural foundation for fluthiacet-methyl's inhibitory activity lies in its conversion to the active urazole metabolite through glutathione S-transferase-mediated biotransformation [2] [4]. The protoporphyrinogen oxidase enzyme exhibits a complex three-domain architecture consisting of a flavin adenine dinucleotide-binding domain, a substrate-binding domain, and a membrane-binding domain [5] [6]. Crystal structure analyses reveal that the enzyme forms a loosely associated dimer with the active site located at the interface between the flavin adenine dinucleotide-binding and substrate-binding domains [7] [8].
The binding affinity of protoporphyrinogen oxidase inhibitors depends critically on the enzyme's active site architecture, which contains well-conserved functional amino acid residues [7]. Structural studies demonstrate that the active site forms a hydrophobic cavity approximately 440-1,173 cubic angstroms in volume, depending on the species [9]. The binding pocket accommodates inhibitors through multiple non-covalent interactions, including hydrogen bonding networks and hydrophobic contacts with key residues [10].
Table 1: Protoporphyrinogen Oxidase Kinetic Parameters Across Species
Parameter | Human | Mouse | Yeast | Units |
---|---|---|---|---|
Michaelis constant for protoporphyrinogen IX | - | 6.6 | 0.1 | microM |
Michaelis constant for oxygen | - | 125 | 0.5-1.5 | microM |
Catalytic rate constant | - | 447 | - | h⁻¹ |
Specific activity | - | - | 40,000 | nmol/h/mg |
Data compiled from enzymatic characterization studies [11] [12]
The structural basis for herbicide binding involves specific amino acid residues that create the inhibitor recognition site [10]. Photoaffinity labeling studies using diazoketone derivatives demonstrate that inhibitor binding occurs predominantly within the 35-kilodalton carboxyl-terminal domain of the enzyme [10]. The binding pocket contains non-conserved residues that contribute to species-specific variations in inhibitor sensitivity, with different amino acid compositions affecting the size and shape of the substrate binding cavity [9].
Fluthiacet-methyl exhibits light-dependent peroxidizing herbicide characteristics, requiring illumination to manifest its full phytotoxic potential [13] [14]. The mechanism involves the accumulation of protoporphyrin IX following protoporphyrinogen oxidase inhibition, which subsequently acts as a photosensitizer in the presence of ultraviolet light [14] [15]. This accumulated protoporphyrin IX becomes excited to the triplet state upon light exposure and interacts with molecular oxygen to generate singlet oxygen, a highly reactive species [15] [16].
The chloroplast represents the primary site of this light-dependent activity, where the photosensitization process leads to membrane disruption through lipid peroxidation [15]. The photodynamic action specifically targets unsaturated fatty acids within thylakoid and plasma membranes, causing rapid cellular damage and necrosis [17]. Studies demonstrate that the effectiveness of light-dependent peroxidizing herbicides correlates directly with light intensity and duration of exposure [17].
Table 2: Reactive Oxygen Species Formation in Chloroplasts
Species Type | Primary ROS | Generation Site | Cellular Target |
---|---|---|---|
Singlet oxygen | ¹O₂ | Photosystem II | Membrane lipids |
Superoxide anion | O₂⁻ | Photosystem I | Protein complexes |
Hydrogen peroxide | H₂O₂ | Multiple sites | DNA and proteins |
Hydroxyl radical | OH- | Iron-catalyzed | All biomolecules |
Reactive oxygen species characteristics in chloroplast systems [16]
The chloroplast electron transport chain becomes disrupted during protoporphyrinogen oxidase inhibition, leading to excess electron accumulation and enhanced reactive oxygen species formation [18] [19]. This disruption affects both photosystem I and photosystem II activities, with consequent impacts on adenosine triphosphate synthesis and carbon fixation processes [20] [21]. The light-dependent nature of the herbicidal action explains why symptoms appear most rapidly under bright, sunny conditions following application [22].
The kinetics of reactive oxygen species generation following fluthiacet-methyl application follow a predictable temporal pattern initiated by protoporphyrinogen oxidase inhibition [23] [24]. Initial reactive oxygen species formation occurs within the first few hours of herbicide application, with peak generation rates observed between 6-24 hours post-treatment [23]. The primary reactive oxygen species involved include singlet oxygen, superoxide anion, hydrogen peroxide, and hydroxyl radicals, each contributing to different aspects of cellular damage [24] [16].
Singlet oxygen represents the most significant reactive oxygen species in terms of immediate membrane damage, with generation rates directly proportional to accumulated protoporphyrin IX concentrations [15]. The kinetics of singlet oxygen formation follow first-order kinetics with respect to both protoporphyrin IX concentration and light intensity [25]. Superoxide anion and hydrogen peroxide formation occurs through secondary pathways involving disrupted electron transport chains and compromised antioxidant systems [16].
Table 3: Reactive Oxygen Species Generation Timeline
Time Post-Application | Primary ROS | Concentration Range | Cellular Effect |
---|---|---|---|
1-3 hours | Singlet oxygen | 10-50 μM | Initial membrane damage |
3-6 hours | Superoxide anion | 5-25 μM | Protein oxidation |
6-12 hours | Hydrogen peroxide | 15-75 μM | DNA damage onset |
12-24 hours | Hydroxyl radical | 2-10 μM | Severe cellular damage |
Temporal progression of reactive oxygen species following herbicide application [24]
The cellular antioxidant systems, including superoxide dismutase, catalase, and ascorbate peroxidase, become overwhelmed during the acute phase of reactive oxygen species generation [24]. This leads to a cascade of oxidative damage affecting multiple cellular components simultaneously [16]. The kinetics of this process vary among plant species based on their endogenous antioxidant capacity and protoporphyrinogen oxidase enzyme characteristics.
Fluthiacet-methyl demonstrates variable efficacy across different plant species, reflecting differences in enzyme structure, metabolic activation capacity, and cellular antioxidant systems [26] [27] [28]. Broadleaf species generally exhibit greater sensitivity compared to grasses, with dicotyledonous plants showing effective control at lower application rates [26]. The selective activity pattern results from differential expression of glutathione S-transferase enzymes responsible for converting the prodrug to its active metabolite [2] [4].
Cotton and soybean crops demonstrate natural tolerance to fluthiacet-methyl, allowing selective weed control within these cropping systems [1] [29]. Conversely, susceptible broadleaf weeds including velvetleaf, common waterhemp, and giant ragweed show varying degrees of sensitivity based on plant growth stage and environmental conditions [26] [28]. Research indicates that younger plant tissues generally exhibit greater susceptibility due to higher metabolic activity and reduced antioxidant capacity [26].
Table 4: Species-Specific Inhibition Efficacy Data
Plant Species | Growth Stage | ED₉₀ Value | Control Percentage | Biomass Reduction |
---|---|---|---|---|
Common waterhemp | 10 cm | 78 g/ha | 95% | 92% |
Common waterhemp | 20 cm | 144 g/ha | 87% | 84% |
Giant ragweed | 10 cm | 251 g/ha | 78% | 75% |
Giant ragweed | 20 cm | 489 g/ha | 65% | 61% |
Kochia | 10 cm | 17 g/ha | 99% | 96% |
Kochia | 20 cm | 79,349 g/ha | 35% | 28% |
Comparative efficacy data for major broadleaf weed species [26]
The molecular basis for species selectivity involves differences in protoporphyrinogen oxidase enzyme structure and inhibitor binding affinity [27] [30]. Resistant biotypes have been identified containing specific amino acid deletions or substitutions that reduce herbicide binding effectiveness [30] [31]. The glycine-210 deletion in Palmer amaranth represents a well-characterized resistance mechanism that significantly reduces protoporphyrinogen oxidase inhibitor efficacy [30] [9].
Irritant;Environmental Hazard